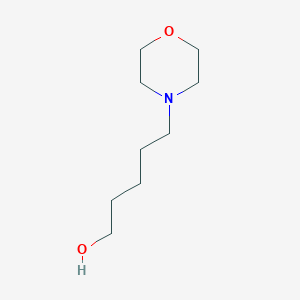

5-(Morpholin-4-yl)pentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

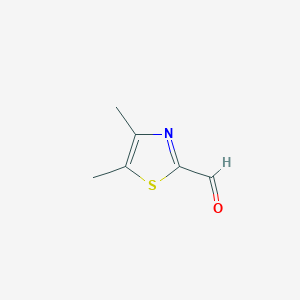

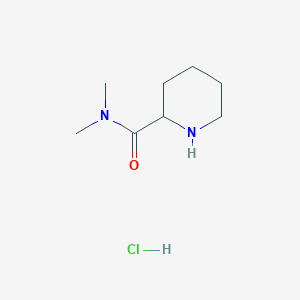

5-(Morpholin-4-yl)pentan-1-ol is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.253 dalton . This compound is a subclass of chemical entities .

Synthesis Analysis

A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [H]OCCCCCN1CCOCC1 . The InChIKey for this compound is QXHSPHQXZGHRFK-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Novel Compounds

5-(Morpholin-4-yl)pentan-1-ol and related compounds have been explored in the synthesis of novel chemical entities. For instance, a study involved the synthesis of phosphocholine conjugates of hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane to improve metabolic stability. These conjugates, arising from unexpected in vivo pathways, highlight the compound's utility in designing inhibitors with enhanced properties (Zhuo et al., 2016).

Catalytic Applications

In catalysis, this compound derivatives have been utilized to catalyze reactions under environmentally friendly conditions. A notable example is the use of morpholine to catalyze sequential aldol and Michael addition reactions in ionic liquids, offering a convenient and sustainable approach to synthesizing 1,3,5-triaryl-1,5-pentanediones (Lu et al., 2006).

Drug Design and Pharmacological Studies

Morpholin-4-yl derivatives have been integral in drug design and pharmacological studies. Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown promise as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001).

Antioxidant and Anticancer Agents

The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has demonstrated potential antioxidant and cytotoxic activities. These compounds, synthesized by coupling 1,5-dibromopentane with berberrubine and subsequent nucleophilic substitution, have shown promising results in DPPH and ABTS bioassays, as well as cytotoxicity against cervical cancer cell lines (Mistry et al., 2016).

Fluorescent Compounds and Photophysical Properties

Research has also delved into the synthesis of fluorescent compounds using morpholin-4-yl derivatives. One study reported the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles with significant yields, showcasing the compounds' marked fluorescent abilities and potential applications in material sciences (Odin et al., 2022).

Coordination Polymers and Supramolecular Chemistry

In the realm of coordination polymers and supramolecular chemistry, this compound derivatives have been employed to synthesize novel structures. For example, a Co coordination polymer based on a 1,10-phenanthroline derivative and pentane-1,5-dicarboxylate was synthesized, revealing interesting 1D, 2D, and 3D networks based on hydrogen bonding interactions (Ji, 2012).

特性

IUPAC Name |

5-morpholin-4-ylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSPHQXZGHRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582626 |

Source

|

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4344-62-1 |

Source

|

| Record name | 5-(Morpholin-4-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)